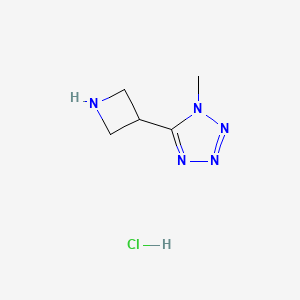

5-(Azetidin-3-yl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride

Description

5-(Azetidin-3-yl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride is a heterocyclic compound featuring a tetrazole core substituted with a methyl group at the 1-position and an azetidin-3-yl moiety at the 5-position. Its molecular formula is C₅H₁₀ClN₅, with a molecular weight of 175.46 g/mol (base: 139 g/mol + HCl: 36.46 g/mol). The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers metabolic stability and bioisosteric properties, while the azetidine substituent introduces a strained three-membered ring that may enhance binding interactions in biological systems. The hydrochloride salt form improves aqueous solubility, making it suitable for pharmaceutical applications .

Properties

IUPAC Name |

5-(azetidin-3-yl)-1-methyltetrazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5.ClH/c1-10-5(7-8-9-10)4-2-6-3-4;/h4,6H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGOVMVXJCVDLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638771-13-7 | |

| Record name | 1H-Tetrazole, 5-(3-azetidinyl)-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

5-(Azetidin-3-yl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its stability and versatility in drug design. The presence of the azetidine moiety contributes to its unique biological profile.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to 5-(Azetidin-3-yl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride demonstrate effectiveness against various bacterial strains. For instance:

- Gram-positive bacteria : The compound has shown activity against Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative bacteria : It also exhibits activity against Escherichia coli and Pseudomonas aeruginosa.

Table 1 summarizes the minimum inhibitory concentration (MIC) values for selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 50 | Penicillin |

| Escherichia coli | 100 | Ciprofloxacin |

| Pseudomonas aeruginosa | 125 | Gentamicin |

Antifungal Activity

Tetrazole compounds have been reported to possess antifungal properties as well. In vitro studies revealed that derivatives similar to 5-(Azetidin-3-yl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride can inhibit the growth of Candida species and Cryptococcus neoformans.

Table 2 provides a comparison of antifungal activity:

| Fungal Strain | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Candida albicans | 75 | Fluconazole |

| Cryptococcus neoformans | 100 | Itraconazole |

The biological activity of tetrazole derivatives is largely attributed to their ability to interact with various cellular targets. The tetrazole ring can form hydrogen bonds and engage in π–π stacking interactions with biomolecules, enhancing its binding affinity to target proteins.

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial activity, some studies suggest that tetrazole derivatives may exhibit anti-inflammatory and analgesic effects. These properties are believed to arise from the inhibition of pro-inflammatory cytokines and modulation of pain pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of tetrazole derivatives:

- Case Study on Antimicrobial Efficacy : A study demonstrated that a tetrazole derivative showed superior antibacterial activity compared to traditional antibiotics in treating infections caused by resistant strains.

- Case Study on Antifungal Activity : Research indicated that a specific formulation containing a tetrazole derivative was effective in treating systemic fungal infections in animal models.

Scientific Research Applications

Medicinal Chemistry

5-(Azetidin-3-yl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride has shown promise in medicinal chemistry due to its potential as a bioactive compound. Its structural similarities to known pharmacophores allow it to be investigated for various therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against certain bacterial strains.

- Anticancer Agents : Research indicates that tetrazole-containing compounds can act as inhibitors in cancer cell proliferation pathways. The azetidine scaffold may enhance the selectivity and potency of these anticancer agents.

Material Science

In material science, this compound can serve as a building block for synthesizing novel polymers or materials with unique properties:

- Polymer Synthesis : The incorporation of azetidine and tetrazole units into polymer backbones can lead to materials with improved thermal stability and mechanical properties.

Agricultural Research

The potential use of 5-(azetidin-3-yl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride in agricultural research is also noteworthy:

- Pesticides and Herbicides : The compound may be explored for its efficacy as an active ingredient in pesticide formulations due to its chemical stability and potential biological activity against pests.

Case Study 1: Antimicrobial Evaluation

A study investigating the antimicrobial properties of tetrazole derivatives revealed that compounds similar to 5-(azetidin-3-yl)-1-methyl-1H-tetrazole hydrochloride exhibited significant activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis pointed towards the importance of the azetidine ring in enhancing bioactivity .

Case Study 2: Polymer Development

Research on the synthesis of polymers incorporating tetrazole units demonstrated that such materials exhibited enhanced mechanical properties compared to traditional polymers. This was attributed to the strong intermolecular interactions facilitated by the tetrazole moiety .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing tetrazole, oxadiazole, or triazole heterocycles, as well as azetidine or chlorinated substituents. Key structural, synthetic, and physicochemical differences are highlighted.

Comparison with Tetrazole Derivatives

Key Differences :

- This may enhance target binding in medicinal applications.

- Solubility : The hydrochloride salt of the target improves solubility compared to the neutral analog.

Comparison with Oxadiazole Derivatives

Key Differences :

- Heterocycle Stability : Tetrazoles (four nitrogens) exhibit greater metabolic stability than oxadiazoles (two nitrogens), making the target more suitable for drug design.

- Substituent Bulk : The benzyl group in the oxadiazole analog increases lipophilicity, whereas the target’s methyl group balances solubility and steric effects.

Comparison with Triazole Derivatives

Key Differences :

- Nitrogen Count : Triazoles (three nitrogens) lack the bioisosteric versatility of tetrazoles, which mimic carboxylic acids in drug-receptor interactions.

- Synthetic Routes : The target’s synthesis likely requires azetidine coupling, whereas triazole analogs use chloromethylation with dimethylformamide dimethyl acetal .

Physicochemical and Functional Insights

- Azetidine Substitution: The strained three-membered azetidine ring in the target may increase reactivity or binding affinity compared to non-cyclic substituents (e.g., chloroethyl or benzyl groups) .

- Salt Form : Hydrochloride salts (target and oxadiazole analog ) enhance water solubility, whereas trifluoroacetate salts (e.g., ) may introduce toxicity concerns.

- Heterocycle Impact : Tetrazoles resist metabolic degradation better than oxadiazoles, which are prone to ring-opening under physiological conditions .

Q & A

Q. How can researchers optimize the synthesis of 5-(Azetidin-3-yl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride to improve yield and purity?

- Methodological Answer : The compound’s synthesis involves multi-step pathways, including cyclization of azetidine precursors and tetrazole ring formation. Key factors include:

- Nucleophilicity of intermediates : Adjust reaction conditions (e.g., solvent polarity, temperature) to favor azetidine-3-yl group coupling .

- Hydrochloride salt formation : Use stoichiometric HCl in anhydrous conditions to ensure salt stability .

- Purification : Employ recrystallization with ethanol/water mixtures or size-exclusion chromatography to remove unreacted aminoguanidine derivatives .

Q. What analytical techniques are critical for structural elucidation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for azetidine protons (δ 3.5–4.2 ppm) and tetrazole ring protons (δ 8.1–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30) to assess purity (>95%) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (C₆H₁₁ClN₆) with m/z 202.08 (M+H⁺) .

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer :

- In vitro screening : Prioritize kinase inhibition assays (e.g., EGFR or Aurora kinases) due to the tetrazole moiety’s known role in ATP-binding site interactions .

- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to determine IC₅₀ values .

- Control compounds : Include structurally similar analogs (e.g., 1-methyl-1H-tetrazole derivatives) to isolate azetidine’s contribution to activity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats due to potential skin/eye irritation from hydrochloride salts .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling enhance the prediction of this compound’s reactivity and binding affinity?

- Methodological Answer :

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to simulate azetidine ring puckering and tetrazole tautomerization .

- Molecular docking (AutoDock Vina) : Predict binding modes to biological targets (e.g., G-protein-coupled receptors) using structural analogs as templates .

- Solvent effects : Apply COSMO-RS models to predict solubility in polar aprotic solvents like DMSO .

Q. How should researchers address contradictory data in biological activity studies (e.g., conflicting IC₅₀ values across assays)?

- Methodological Answer :

- Assay validation : Verify cell line viability (e.g., MTT assays) and enzyme batch consistency .

- Data normalization : Use Z-score analysis to identify outliers in dose-response datasets .

- Orthogonal assays : Cross-validate results with SPR (surface plasmon resonance) to measure direct binding kinetics .

Q. What experimental strategies can elucidate the compound’s reaction mechanism in catalytic processes?

- Methodological Answer :

- Isotopic labeling : Introduce ¹⁵N or ²H in the azetidine ring to track bond cleavage/formation via NMR .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates .

- In situ monitoring : Use FT-IR or Raman spectroscopy to detect intermediate species during reactions .

Q. How can machine learning improve the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- Feature engineering : Train models on descriptors like LogP, topological polar surface area (TPSA), and hydrogen-bond donor/acceptor counts .

- Generative adversarial networks (GANs) : Propose novel derivatives with optimized bioavailability .

- ADMET prediction : Use tools like ADMETLab 2.0 to prioritize derivatives with low cytotoxicity and high metabolic stability .

Data Contradiction Analysis Framework

| Conflict Type | Resolution Strategy | Relevant Evidence |

|---|---|---|

| Synthesis yield variability | Standardize solvent purity (>99.9%) and reaction humidity (<5%) | |

| Biological assay reproducibility | Implement blinded data analysis and inter-lab validation | |

| Computational vs. experimental solubility | Recalibrate COSMO-RS parameters using experimental solubility data |

Key Research Gaps and Opportunities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.